
Tpl2 Kinase Inhibitor
准备方法
合成路线和反应条件
TC-S 7006 的合成涉及多个步骤,从制备萘啶核心结构开始。关键步骤包括:
萘啶核心的形成: 通常通过一系列涉及适当前体的环化反应实现。
氨基的引入: 通过亲核取代反应引入氨基。
吡啶甲基的连接: 该步骤涉及在特定反应条件下使用吡啶衍生物以确保选择性连接。
最终修饰:
工业生产方法
TC-S 7006 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通常涉及高通量技术和严格的质量控制措施,以确保化合物满足所需的规格 .
化学反应分析
反应类型
TC-S 7006 由于存在反应性氨基和腈基,主要发生取代反应。它还可以在特定条件下参与氧化和还原反应。
常见试剂和条件
取代反应: 常见试剂包括卤代化合物和亲核试剂。条件通常涉及使用极性非质子溶剂和控制温度。
氧化反应: 可以在酸性或碱性条件下使用过氧化氢或高锰酸钾等试剂。
还原反应: 通常使用氢化铝锂或硼氢化钠等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以生成各种具有不同官能团连接到萘啶核心的衍生物 .
科学研究应用
2.1. Diabetes and β-Cell Protection
Recent studies have demonstrated that Tpl2 inhibition protects pancreatic β-cells from cytokine-induced apoptosis, thereby preserving insulin secretion. In experimental models, Tpl2 inhibitors significantly reduced ERK1/2 phosphorylation induced by inflammatory cytokines, correlating with decreased apoptosis rates in β-cells exposed to cytokine mixtures . This suggests a potential role for Tpl2 inhibitors in treating diabetes-related complications.
2.2. Cancer Therapy
Tpl2 kinase inhibitors have been explored for their anti-inflammatory effects in the tumor microenvironment. Inhibition of Tpl2 has been shown to reduce IL-1β transcription in response to Toll-like receptor stimulation in human monocytes, indicating its potential to modulate the inflammatory milieu associated with tumors . This positions Tpl2 inhibitors as promising candidates for adjunctive cancer therapies.
2.3. Neurodegenerative Diseases
Tpl2's role in neuroinflammation has been extensively studied, particularly in models of chronic neurodegeneration such as tauopathies. Research indicates that inhibiting Tpl2 can ameliorate neuroinflammatory responses and protect against neuronal damage. In mouse models, Tpl2 deficiency reduced activated microglia and improved behavioral outcomes following tau pathology . These findings highlight the potential for Tpl2 inhibitors to serve as therapeutic agents in neurodegenerative diseases.
Case Studies and Experimental Evidence
Clinical Implications and Future Directions
The therapeutic implications of Tpl2 kinase inhibitors extend beyond inflammation management; they may also play a role in enhancing the efficacy of existing treatments for autoimmune diseases like rheumatoid arthritis and psoriasis . Ongoing research aims to elucidate the specific pathways influenced by Tpl2 inhibition and identify patient populations that may benefit most from this therapeutic strategy.
作用机制
TC-S 7006 通过选择性抑制 Tpl2 (Cot; MAP3K8) 激酶发挥其作用。这种抑制阻断了导致产生促炎性细胞因子(如肿瘤坏死因子-α)的下游信号通路。 该化合物对 Tpl2 相对于其他激酶(如 MEK、p38、Src、MK2、蛋白激酶 C 和表皮生长因子受体)的选择性确保了靶向作用,并具有最小的脱靶效应 .
相似化合物的比较
类似化合物
SB 202190: p38 MAP 激酶的选择性抑制剂。
PD 98059: MEK1 的抑制剂。
U 0126: MEK1 和 MEK2 的选择性抑制剂。
TC-S 7006 的独特性
TC-S 7006 由于其对 Tpl2 激酶的高度选择性及其在不显着影响其他激酶的情况下抑制肿瘤坏死因子-α产生的能力而脱颖而出。 这使其成为炎症通路和癌症研究的宝贵工具 .
生物活性
Tpl2 kinase, also known as MAP3K8 or COT, plays a critical role in various biological processes, particularly in inflammation and cellular signaling pathways. This article explores the biological activity of Tpl2 kinase inhibitors, focusing on their mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Tpl2 Kinase
Tpl2 is a serine/threonine kinase that acts as a central node in the MAPK and NF-κB signaling pathways. It is activated by various receptors, including TNF receptors and Toll-like receptors. Once activated, Tpl2 regulates the expression of pro-inflammatory cytokines and other mediators involved in immune responses. Its activity has been implicated in several pathological conditions, including neurodegenerative diseases, diabetes, and cancer.
1. Regulation of Cytokine Release:
Tpl2 kinase activity is crucial for the release of pro-inflammatory cytokines from immune cells. For instance, studies have shown that inhibiting Tpl2 significantly reduces the production of cytokines such as TNFα, IL-1α, and IL-6 in microglial cells exposed to inflammatory stimuli . This suggests that Tpl2 inhibitors could mitigate neuroinflammation and neuronal damage.
2. Protection Against Apoptosis:
In pancreatic β-cells, Tpl2 inhibition has been shown to protect against cytokine-induced apoptosis. Research indicates that combining Tpl2 inhibitors with GLP-1 receptor agonists enhances β-cell survival and insulin secretion under inflammatory conditions . This dual approach highlights the potential for Tpl2 inhibitors in diabetes management.
3. Synergistic Effects with Chemotherapy:
Tpl2 inhibitors have demonstrated synergistic effects when combined with chemotherapy agents. In pancreatic ductal adenocarcinoma (PDAC) models, Tpl2 inhibition enhanced the efficacy of the FIRINOX chemotherapy regimen by suppressing both MAPK and NF-κB activation . This suggests a promising avenue for improving treatment outcomes in cancer patients.
Case Studies
Case Study 1: Neuroinflammation
In a study examining the role of Tpl2 in neuroinflammation, researchers used both pharmacological inhibitors and genetically modified mice lacking Tpl2 kinase activity. The results indicated that inhibiting Tpl2 reduced microglial activation and cytokine release during acute neuroinflammation, leading to decreased neuronal loss in vitro . These findings underscore the therapeutic potential of targeting Tpl2 in neurodegenerative diseases.
Case Study 2: Diabetes Management
A study focused on human and mouse islets demonstrated that Tpl2 inhibition could significantly reduce cytokine-induced apoptosis in β-cells. The combination of a Tpl2 inhibitor with exendin-4 not only preserved cell viability but also improved glucose-induced insulin secretion . This research supports the idea that targeting Tpl2 may offer new strategies for treating diabetes.
Data Tables
属性
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEUKWOOQOHUNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429555 | |
Record name | Tpl2 Kinase Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871307-18-5 | |
Record name | Tpl2 Kinase Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。